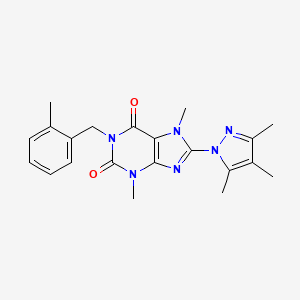

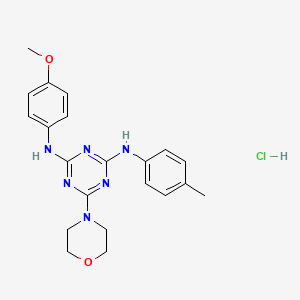

![molecular formula C23H16ClN5O2 B2440794 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862811-50-5](/img/structure/B2440794.png)

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several important substructures including imidazo[1,2-a]pyridine, chlorophenyl, and isoxazole . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for functionalization. These include radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have been reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with an imidazole scaffold have been recognized as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds highlight their importance in addressing inflammatory responses (Scior et al., 2011).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. Their application extends beyond biological and medicinal uses to include the development of optical sensors, underscoring their versatility in scientific research (Jindal & Kaur, 2021).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated derivatives of imidazoles and their chemical and biological properties have been explored, highlighting the wide range of activities these compounds exhibit, such as insectoacaricidal, anti-blastic, and neurodegenerative activities. This research supports the synthesis of compounds with diverse biological properties (Abdurakhmanova et al., 2018).

Formation and Uses of Imidazo[1,2-a]pyrimidines

The synthesis, biological activities, and secondary applications of imidazo[1,2-a]pyrimidine derivatives from 2000 to 2021 have been reviewed, indicating the scaffold's utility in various domains, including its role in corrosion inhibition (Kobak & Akkurt, 2022).

Mecanismo De Acción

Target of Action

The compound “3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide” contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of a wide range of therapeutic agents, suggesting that they might interact with a variety of biological targets .

Mode of Action

Compounds containing the imidazo[1,2-a]pyrimidine scaffold have been shown to exhibit a wide range of biological activities, suggesting that they might interact with their targets in a variety of ways .

Biochemical Pathways

Without specific information on the compound “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of biological activities exhibited by imidazo[1,2-a]pyrimidine derivatives, it’s likely that this compound could interact with multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

Without specific information, it’s difficult to predict the exact molecular and cellular effects of “this compound”. Based on the biological activities of other imidazo[1,2-a]pyrimidine derivatives, it’s possible that this compound could have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-5-2-3-6-18(17)24)22(30)26-16-9-7-15(8-10-16)19-13-29-12-4-11-25-23(29)27-19/h2-13H,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENRXYYYDNRQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

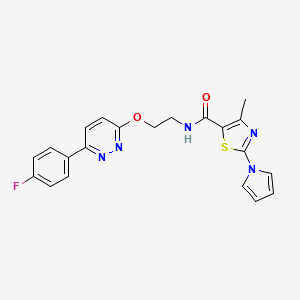

![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)

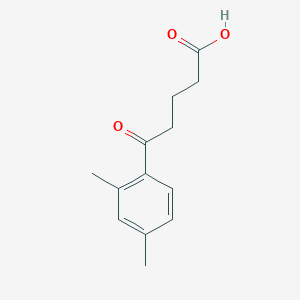

![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)

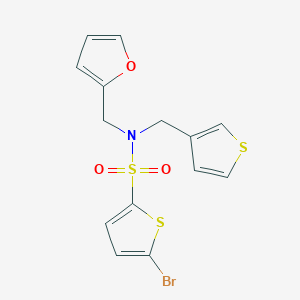

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide](/img/structure/B2440715.png)

![Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate](/img/structure/B2440716.png)

![5-((2-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440720.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)

![Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2440730.png)